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Compound of Interest

Compound Name:
4-Methyl-1H-indazole-5-

carbaldehyde

Cat. No.: B1515006

Get Quote

Executive Summary
While Indazole-5-carbaldehyde (Iz-5-CHO) and Indole-5-carbaldehyde (In-5-CHO) share a

regioisomeric relationship and a fused benzene-azole core, their reactivity profiles diverge

significantly due to the electronic influence of the 5-membered heterocycle.

Indazole-5-carbaldehyde: Behaves as a robust, distinct electrophile. The pyrazole ring is less

electron-donating than pyrrole, maintaining the aldehyde’s electrophilicity. The core is stable

to acid, allowing broad synthetic flexibility.

Indole-5-carbaldehyde: Behaves as a deactivated electrophile attached to a nucleophilic

scaffold. The strong electron donation from the indole nitrogen reduces the aldehyde's

reactivity toward nucleophiles while simultaneously rendering the ring susceptible to acid-

catalyzed side reactions (e.g., bis-indolyl methane formation).

Electronic Profiling & Structural Logic
The fundamental difference lies in the heteroatomic bond within the 5-membered ring: the N-N

bond (Indazole) versus the C-C bond (Indole).
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Electronic Density Distribution
Indole (In-5-CHO): The N1 lone pair is heavily delocalized into the bicyclic system.

Resonance structures push electron density onto the benzene ring (C5 position), effectively

"feeding" the carbonyl carbon. This reduces the electrophilicity of the aldehyde (making

Schiff base formation slower) but makes the ring highly nucleophilic.

Indazole (Iz-5-CHO): The N2 nitrogen is pyridine-like (sp² hybridized with a lone pair in the

plane), exerting an inductive electron-withdrawing effect (-I). The N1 lone pair participates in

aromaticity but the overall ring system is less electron-rich than indole. Consequently, the

C5-aldehyde retains higher electrophilicity.

Acidity of the NH Proton
This is the most critical parameter for N-alkylation workflows.

Feature Indazole-5-CHO Indole-5-CHO Consequence

NH pKa (DMSO) ~14.0 ~17.0

Indazole deprotonates

much more easily

(e.g., using K₂CO₃ vs

NaH).

N-Alkylation

Selectivity
Low (N1 vs N2) High (N1 only)

Indazole requires

specific conditions to

avoid N2-alkylation

mixtures.

Visualizing the Electronic Conflict
The diagram below illustrates the competing electronic effects that dictate reactivity.
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Figure 1: Comparative electronic flow. Red arrows indicate electron donation that deactivates

the aldehyde; Blue arrows indicate inductive withdrawal that maintains electrophilicity.

Critical Reactivity Comparison
Reductive Amination (Aldehyde Focus)
This is the most common reaction for these intermediates in kinase inhibitor synthesis.

Indazole-5-CHO: Reacts cleanly. The aldehyde is sufficiently electrophilic to form imines

rapidly with anilines or aliphatic amines. Standard conditions (MeOH/AcOH/NaBH₃CN) work

with high yields (>85%).

Indole-5-CHO: Requires care. The reaction is slower due to the deactivated carbonyl.

Risk:[1] Strong acid catalysis (pH < 4) can trigger dimerization (bis-indolyl methane

formation) at the C3 position of the indole ring, consuming the starting material.
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Solution: Use milder Lewis acids (e.g., Ti(OiPr)₄) or strictly controlled pH (4–5) to promote

imine formation without activating the ring C3 position.

N-Alkylation (Ring Nitrogen Focus)
Indole-5-CHO: Highly predictable. Alkylation occurs exclusively at N1.

Protocol: NaH/DMF or Cs₂CO₃/DMF.

Indazole-5-CHO: Regioselectivity is the primary challenge. The anion can alkylate at N1

(thermodynamic) or N2 (kinetic/chelation controlled).

Protocol for N1 Selectivity: Use soft electrophiles and thermodynamic conditions (Cs₂CO₃,

Acetone/DMF, 60°C).

Protocol for N2 Selectivity: Often requires specific directing groups or alkylating agents

that chelate the N2 lone pair.

Experimental Protocols (Best Practices)
Protocol A: Reductive Amination (Kinase Inhibitor
Synthesis)
Target: Synthesis of secondary amine via reductive amination.
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Parameter Indazole-5-CHO Workflow Indole-5-CHO Workflow

Solvent DCE or MeOH DCE (Dry)

Catalyst AcOH (1-5 eq)
Ti(OiPr)₄ (1.5 eq) or AcOH (1

eq)

Reductant NaBH(OAc)₃ (1.5 eq) NaBH(OAc)₃ (2.0 eq)

Time 2–4 hours
6–12 hours (Slower imine

formation)

Critical Step

Mix Amine + Aldehyde + Acid,

stir 30 min before adding

reductant.

Pre-complexation: Stir Amine +

Aldehyde + Ti(OiPr)₄ for 2h

before adding reductant to

ensure complete imine

formation and avoid ring side-

reactions.

Yield 85–95% 65–80%

Protocol B: Regioselective N-Alkylation
Target: N1-Methylation.

Indazole-5-CHO:

Dissolve 1.0 eq Indazole-5-CHO in DMF (0.2 M).

Add 1.5 eq Cs₂CO₃ (Cesium promotes N1 over N2 via the "Cesium Effect").

Add 1.1 eq MeI dropwise at 0°C, then warm to RT.

Note: If NaH is used, N2 alkylation byproducts (10-20%) are common. Chromatographic

separation is usually required.

Indole-5-CHO:

Dissolve 1.0 eq Indole-5-CHO in DMF.
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Add 1.2 eq NaH (60% dispersion) at 0°C.

Stir 30 min (bright yellow anion forms).

Add 1.1 eq MeI.

Result: Exclusive N1 product.

Comparative Data Summary
Property Indazole-5-carbaldehyde Indole-5-carbaldehyde

CAS Number [Specific Derivatives Common] 1196-69-6

Aldehyde Electrophilicity
High (Standard aromatic

aldehyde behavior)

Moderate (Deactivated by

resonance)

Acid Stability High (Stable to TFA/HCl)
Low (Prone to C3-

polymerization)

Solubility
Moderate (H-bond

donor/acceptor)

Low in water; Soluble in

DMSO/MeOH

Key Application
Kinase Inhibitors (PLK4,

VEGFR, Akt)

Curcumin analogs, Tryptophan

metabolites

Handling Precaution Regioisomers in alkylation Acid sensitivity of the ring

References
Indazole Acidity & Tautomerism:The Acidity of Weak NH Acids: Expanding the pKa Scale in

Acetonitrile. (2025).[2][3][4] ACS Publications. Link

Indazole Kinase Inhibitors:Design, synthesis, and biological evaluation of indazole-based

PLK4 inhibitors. (2025).[2][3][4] RSC Advances. Link

Indole Reactivity:Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis...

(2017).[5] MDPI Molecules. Link

Reductive Amination Protocols:Direct reductive amination of functionalized aldehydes...[6]

(2023). Organic & Biomolecular Chemistry. Link

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pubs.acs.org/doi/10.1021/acs.joc.5c01592
https://pmc.ncbi.nlm.nih.gov/articles/PMC12499891/
https://pubchem.ncbi.nlm.nih.gov/compound/Indole-3-Carboxaldehyde
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Facs.joc.0c02695
https://pubs.acs.org/doi/10.1021/acs.joc.5c01592
https://pmc.ncbi.nlm.nih.gov/articles/PMC12499891/
https://pubchem.ncbi.nlm.nih.gov/compound/Indole-3-Carboxaldehyde
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.rsc.org%2Fen%2Fcontent%2Farticlelanding%2F2021%2Fra%2Fd1ra03979b
https://pmc.ncbi.nlm.nih.gov/articles/PMC6151463/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.mdpi.com%2F1420-3049%2F22%2F10%2F1747
https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00822c
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.rsc.org%2Fen%2Fcontent%2Farticlelanding%2F2023%2Fob%2Fd3ob00257h
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1515006?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Regioselectivity in Indazoles:Regioselective N-alkylation of the 1H-indazole scaffold. (2021).

[2][3] Beilstein J. Org. Chem. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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